Trp-P-1

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Trp-P-1 can be synthesized through the pyrolysis of tryptophan. The process involves heating tryptophan at high temperatures, typically above 300°C, in the absence of oxygen. This thermal decomposition leads to the formation of this compound along with other pyrolysis products .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced in laboratory settings for research purposes. The compound is often synthesized using controlled pyrolysis of tryptophan, followed by purification processes such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Trp-P-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted indole derivatives .

Scientific Research Applications

Trp-P-1 has several applications in scientific research:

Chemistry: Used as a model compound to study the formation and behavior of heterocyclic amines.

Biology: Investigated for its mutagenic and carcinogenic effects on cells and organisms.

Medicine: Studied for its role in cancer development and potential as a biomarker for exposure to carcinogens.

Industry: Used in the food industry to understand the formation of harmful compounds during cooking and to develop methods to reduce their presence in food

Mechanism of Action

Trp-P-1 exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolically activated by enzymes such as cytochrome P450, which convert it into reactive intermediates that can bind to DNA. This process involves molecular targets such as guanine bases in DNA and pathways related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2): Another tryptophan pyrolysis product with similar mutagenic properties.

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A heterocyclic amine formed during the cooking of meat, known for its carcinogenic effects.

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine with mutagenic and carcinogenic properties.

Uniqueness

Trp-P-1 is unique due to its specific formation from tryptophan pyrolysis and its potent mutagenic effects. It serves as a critical compound for studying the mechanisms of mutagenesis and carcinogenesis induced by dietary heterocyclic amines .

Biological Activity

Trp-P-1 (2-amino-3-methylimidazo[4,5-f]quinoline) is a heterocyclic amine formed during the cooking of protein-rich foods, particularly when meat and fish are overcooked. It is classified as a potent carcinogen and has been extensively studied for its biological activities, particularly its effects on the immune system and its potential role in cancer development.

Carcinogenic Properties

This compound has been shown to possess significant carcinogenic properties. It induces mutations in various biological models, including bacteria and mammalian cells. A study demonstrated that this compound could induce apoptosis in human cells, characterized by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . Additionally, it has been associated with increased tumorigenesis in animal models, reinforcing its classification as a carcinogen.

Immune System Interaction

Research indicates that this compound exerts immunosuppressive effects by inhibiting dendritic cell (DC) functionality. Dendritic cells are crucial for initiating immune responses, and exposure to this compound has been shown to:

- Inhibit maturation : this compound reduces the expression of co-stimulatory receptors (CD80, CD86) and major histocompatibility complex (MHC) molecules on DCs stimulated by lipopolysaccharide (LPS) .

- Reduce cytokine production : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-12 in LPS-stimulated DCs .

- Impair T-cell activation : DCs pre-exposed to this compound were less effective at activating autologous T cells, indicating a compromised ability to initiate adaptive immune responses .

The mechanism by which this compound affects dendritic cells involves interference with intracellular signaling pathways. Notably, it does not inhibit LPS binding to Toll-like receptor 4 but disrupts downstream signaling mediated through p38 mitogen-activated protein kinase (MAPK) . This disruption leads to impaired immune responses, which may facilitate tumor growth and progression.

Case Studies

A notable case study involved examining the effects of dietary this compound exposure on human health. In this study, individuals consuming high amounts of grilled or fried meats showed elevated levels of DNA adducts associated with this compound exposure. These adducts are indicative of DNA damage and potential mutagenesis, correlating with increased cancer risk .

Comparative Biological Activity

The biological activity of this compound can be compared with other carcinogenic compounds derived from food:

| Compound | Source | Carcinogenic Potential | Mechanism of Action |

|---|---|---|---|

| This compound | Cooked meats | High | Induces apoptosis; inhibits immune response |

| Trp-P-2 | Cooked meats | Moderate | Similar mechanisms as this compound |

| 1-Nitropyrene | Processed foods | High | Forms DNA adducts; mutagenic |

Properties

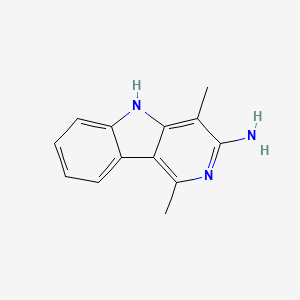

IUPAC Name |

1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12/h3-6,16H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTKHGUGBGNBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043767 | |

| Record name | Trp-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62450-06-0 | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62450-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-1,4-DIMETHYL-5H-PYRIDO(4,3-B)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH2R5Z22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 - 262 °C | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.